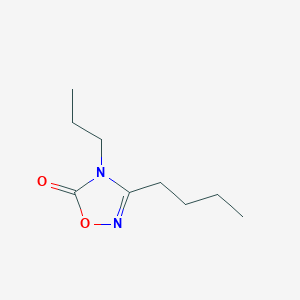
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-propyl- is a heterocyclic compound containing an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions. For 1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-propyl-, the specific synthetic route might involve:
- Reacting a butyl-substituted amidoxime with a propyl-substituted carboxylic acid.
- Using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate cyclization.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimizing the reaction conditions for large-scale synthesis, including:
- Using continuous flow reactors to improve yield and efficiency.
- Employing catalysts to lower reaction temperatures and increase selectivity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-propyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or other substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Conditions may vary depending on the desired substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for 1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-propyl- would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: The parent compound with a similar ring structure.
3-Butyl-4-propyl-1,2,4-triazole: A compound with a similar substitution pattern but a different ring structure.
3-Butyl-4-propyl-1,3,4-oxadiazole: A compound with a different arrangement of nitrogen and oxygen atoms in the ring.
Uniqueness
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-propyl- is unique due to its specific substitution pattern and ring structure, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
62626-46-4 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-butyl-4-propyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C9H16N2O2/c1-3-5-6-8-10-13-9(12)11(8)7-4-2/h3-7H2,1-2H3 |
InChI Key |
XWLOQJIAWYCCCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NOC(=O)N1CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















